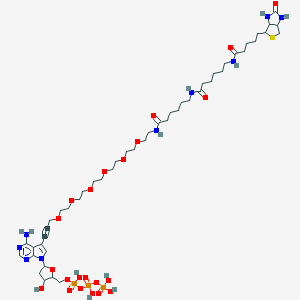

Biotin-36-dc7ATP

Description

Properties

CAS No. |

147958-08-5 |

|---|---|

Molecular Formula |

C48H80N9O22P3S |

Molecular Weight |

1260.2 g/mol |

IUPAC Name |

[[5-[4-amino-5-[3-[2-[2-[2-[2-[2-[2-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C48H80N9O22P3S/c49-46-44-35(31-57(47(44)54-34-53-46)43-30-37(58)38(77-43)32-76-81(66,67)79-82(68,69)78-80(63,64)65)10-9-18-70-20-22-72-24-26-74-28-29-75-27-25-73-23-21-71-19-17-52-42(61)13-4-2-8-15-50-40(59)12-3-1-7-16-51-41(60)14-6-5-11-39-45-36(33-83-39)55-48(62)56-45/h31,34,36-39,43,45,58H,1-8,11-30,32-33H2,(H,50,59)(H,51,60)(H,52,61)(H,66,67)(H,68,69)(H2,49,53,54)(H2,55,56,62)(H2,63,64,65) |

InChI Key |

KVFCXQIOGIHENX-UHFFFAOYSA-N |

SMILES |

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Synonyms |

biotin-36-dc7ATP |

Origin of Product |

United States |

Synthetic Methodologies and Physicochemical Characterization of Biotin 36 Dc7atp

Chemical Synthesis Pathways for Biotin-36-dc7ATP and Related Long-Linker Biotinylated Deoxynucleotides

The synthesis of this compound is a multi-step process that involves the strategic incorporation of a long spacer arm and subsequent coupling to the biotin (B1667282) moiety.

Strategies for Incorporating Extended Spacer Arms (e.g., 36-atom backbone)

The introduction of an extended spacer arm is a critical step in the synthesis of long-linker biotinylated deoxynucleotides. These elongated linkers are designed to overcome the steric hindrance that can occur between the biotin molecule and the enzymes or binding proteins that interact with the nucleotide. nih.gov For this compound, a 36-atom backbone is utilized to provide significant spatial separation. nih.gov The synthesis of such linkers often involves the sequential addition of repeating chemical units to build a chain of the desired length. This modular approach allows for the creation of linkers with varying lengths, such as the 11- to 16-covalent bond linkers that have been shown to be effective for balancing streptavidin capture efficiency and polymerase incorporation efficiency. nih.gov The linker itself can be composed of various chemical structures, including polyethylene (B3416737) glycol (PEG) or alkyl chains, to impart specific solubility and flexibility characteristics.

Specific Precursor Derivatization and Coupling Reactions (e.g., from dc7ATP-36)

The synthesis of this compound proceeds from its precursor, the triethylammonium (B8662869) salt of dc7ATP-36. oup.com In a typical reaction, this precursor is subjected to a biotinylation process. This involves the reaction of the terminal amino group of the 36-atom linker with an activated form of biotin, such as an N-hydroxysuccinimide (NHS) ester of biotin. This reaction forms a stable amide bond, covalently attaching the biotin to the deoxynucleotide via the long spacer arm. oup.com The reaction is carefully controlled to ensure a high yield of the desired product. oup.com For instance, a synthesis starting with 10 µmol of the dc7ATP-36 precursor can yield approximately 2.0 µmol of this compound, representing a 20% yield. oup.com

Advanced Purification Protocols for High-Purity this compound

Following synthesis, a rigorous purification strategy is essential to isolate the this compound from unreacted precursors, reagents, and potential side products.

Application of Ion-Exchange Chromatography for Analog Isolation

Ion-exchange chromatography (IEX) is a fundamental technique for the initial purification of nucleotide analogs. oup.comsinobiological.com This method separates molecules based on their net charge. sinobiological.comthermofisher.com In the case of this compound, which possesses a negatively charged triphosphate group, anion-exchange chromatography is particularly effective. sinobiological.comlcms.cz The crude synthetic mixture is loaded onto a column packed with a positively charged stationary phase. By applying a salt gradient (e.g., using triethylammonium bicarbonate buffer), the bound molecules are eluted based on their charge strength. oup.com A 1x19 cm ion-exchange column has been successfully used for this purpose, with elution carried out using buffers of increasing ionic strength. oup.com This step effectively separates the desired biotinylated nucleotide from other charged and uncharged species in the reaction mixture. oup.comsinobiological.com

Utilization of Preparative High-Performance Liquid Chromatography (HPLC) for Compound Refinement

For final refinement and to achieve high purity, preparative high-performance liquid chromatography (HPLC) is employed. oup.com This technique offers higher resolution than standard column chromatography. A common approach involves using a reverse-phase column, such as an ODS (octadecylsilane) column. oup.com The separation is achieved by applying a gradient of an organic solvent, like acetonitrile (B52724), in an aqueous buffer (e.g., 0.1 M triethylammonium bicarbonate, pH 7). oup.com For the purification of this compound, a gradient of 5-35% acetonitrile over 30 minutes with a flow rate of 3 ml/min has been described. oup.com The major peak corresponding to the product is collected. In some cases, repurification by preparative HPLC may be necessary to achieve the desired level of purity. oup.com The purified product is then typically obtained as a white foam after lyophilization. oup.com

Rigorous Analytical Techniques for Structural Elucidation and Purity Confirmation

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is utilized.

| Technique | Purpose | Observations for this compound |

| Ultraviolet (UV) Spectroscopy | To confirm the presence of the chromophore and quantify the product. | Exhibits absorbance maxima at 214, 239, and 280 nm in water. oup.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure. | ³¹P-NMR can be used to confirm the triphosphate moiety. For a related compound, Biotin-36-dCTP, signals were observed at δ = -5.60 (br s, 1P), -9.51 (d, 1P), and -20.63 (t, 1P). oup.com |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. | The molecular formula is C₄₈H₈₀N₉O₂₂P₃S, corresponding to a molecular weight of 1260.2 g/mol . nih.gov |

Ultraviolet (UV) spectroscopy is used to identify the characteristic absorbance of the molecule's chromophore and to quantify the purified product. This compound in water shows absorbance maxima at 214, 239, and 280 nm. oup.com The extinction coefficients have been determined to be 20,300, 13,100, and 12,700 M⁻¹cm⁻¹ at these wavelengths, respectively, based on the previously established extinction coefficient for the chromophore at 280 nm. oup.com

For detailed structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is invaluable. While specific NMR data for this compound is not detailed in the provided search results, analysis of a closely related analog, Biotin-36-dCTP, reveals characteristic phosphorus-31 (³¹P) NMR signals for the triphosphate chain at δ = -5.60 (broad singlet, 1P), -9.51 (doublet, 1P), and -20.63 (triplet, 1P), which would be expected to be similar for this compound. oup.com

Mass spectrometry (MS) provides definitive confirmation of the molecular weight. The molecular formula of this compound is C₄₈H₈₀N₉O₂₂P₃S, which corresponds to a molecular weight of 1260.2 g/mol . nih.gov This technique is crucial for verifying the successful synthesis and purity of the final compound.

Spectroscopic Analysis for Chromophore Identification and Structural Features

Spectroscopic techniques are pivotal in confirming the identity and structural integrity of newly synthesized molecules. For this compound, UV-Vis absorption spectroscopy and ³¹P-Nuclear Magnetic Resonance (NMR) have been instrumental.

UV-Vis Absorption Spectroscopy

The ultraviolet (UV) absorption spectrum of this compound in water reveals characteristic peaks that are indicative of its unique chromophore, which is a 7-deaza-7-ethynyl-adenosine moiety. The observed absorption maxima are crucial for both qualitative identification and quantitative analysis of the compound. roche.com The presence of the 7-deazaadenosine core, a key structural component, is confirmed by these spectral features. acs.orgmdpi.comwhiterose.ac.ukscholaris.cajenabioscience.com

| Spectroscopic Property | Wavelength (nm) |

| UV Absorption Maximum 1 | 214 |

| UV Absorption Maximum 2 | 239 |

| UV Absorption Maximum 3 | 280 |

Table 1: UV Absorption Maxima of this compound in Water. roche.com

³¹P-Nuclear Magnetic Resonance (NMR)

³¹P-NMR spectroscopy is a powerful technique for characterizing the triphosphate chain of nucleotide analogues. oup.comresearchgate.netmdpi.comscience.gov While specific ³¹P-NMR data for this compound is not detailed in the primary literature, analysis of the closely related compound, Biotin-36-dCTP, provides valuable insight into the expected spectral characteristics. roche.com The spectrum for Biotin-36-dCTP shows three distinct signals corresponding to the α, β, and γ phosphorus atoms of the triphosphate moiety. The chemical shifts (δ) and their multiplicities (splitting patterns) confirm the structure of the triphosphate chain. It is anticipated that this compound would exhibit a similar ³¹P-NMR profile.

| Phosphorus Atom | Chemical Shift (δ, ppm) | Multiplicity |

| α-phosphate | -9.51 | doublet |

| β-phosphate | -20.63 | triplet |

| γ-phosphate | -5.60 | broad singlet |

Table 2: ³¹P-NMR Spectroscopic Data for the analogous compound Biotin-36-dCTP. roche.com

Chromatographic Purity Assessment Methodologies

Ensuring the high purity of nucleotide analogues like this compound is critical for their reliable performance in enzymatic reactions. roche.com The synthetic product is purified and its purity assessed using a combination of ion-exchange chromatography and high-performance liquid chromatography (HPLC). roche.comchromatographytoday.comymc.euelementlabsolutions.comshimadzu.comnih.gov

The synthesis of this compound involves the biotinylation of the precursor, dc7ATP-36. roche.com The purification protocol for the resulting this compound, obtained as a white foam, includes several key steps. Initially, the reaction mixture is subjected to ion-exchange chromatography. roche.com This is followed by preparative HPLC, where fractions are collected, and the desired fraction may be repurified by HPLC to achieve high purity. roche.com The purity of similar biotinylated nucleotides is often reported to be ≥ 95% as determined by HPLC. jenabioscience.comjenabioscience.com

The general approach for purity assessment of such modified nucleotides involves:

Mechanistic Insights into Enzymatic Incorporation of Biotin 36 Dc7atp

Substrate Recognition and Kinetic Parameters with Nucleic Acid Polymerases

The introduction of a large biotin (B1667282) molecule attached via a long linker to a deoxynucleotide triphosphate presents a significant challenge to the catalytic activity of DNA polymerases. The enzyme must not only recognize the nucleotide base for correct pairing but also accommodate the bulky biotin-linker moiety within its active site and along the DNA template.

The efficiency and processivity of DNA polymerases are key characteristics that can be significantly affected by the use of modified nucleotides. thermofisher.com Efficiency refers to the speed of nucleotide incorporation, while processivity is the number of nucleotides a polymerase can add before dissociating from the DNA template. thermofisher.comthermofisher.com

The 36-atom linker of Biotin-36-dc7ATP is one of the longest linkers developed for biotinylated nucleotides. oup.com Research indicates that while some polymerases, like Taq DNA polymerase, may not efficiently incorporate nucleotides with such long linkers, others, such as Tli DNA polymerase, show a greater acceptance. oup.com The ability of Tli DNA polymerase to incorporate this compound allows for the generation of full-length DNA products, which is crucial for applications like mobility-shift assays for polymorphism detection. oup.com In one instance, up to 163 Biotin-36-dC residues were incorporated into an APOE gene segment with minimal premature termination, demonstrating good processivity with this particular enzyme. oup.com Furthermore, the analysis of a GC-rich segment of the CYP2D6 gene required the consecutive incorporation of five Biotin-36-dC residues, which was successfully achieved. oup.com

The enhanced processivity with certain polymerases can be attributed to the flexibility and length of the linker, which may position the bulky biotin group away from the enzyme's active site, thereby reducing steric hindrance. However, it is also noted that early-generation high-fidelity polymerases with strong proofreading activity may exhibit lower processivity, as the exonuclease activity can slow down the polymerization rate. thermofisher.com

Table 1: Impact of Modified Nucleotides on DNA Polymerase Characteristics

| Characteristic | Definition | Influence of this compound |

| Efficiency | The speed of nucleotide incorporation by the polymerase. | Can be reduced with some polymerases (e.g., Taq) but is well-tolerated by others (e.g., Tli). oup.com |

| Processivity | The number of nucleotides incorporated per binding event. thermofisher.com | High processivity is achievable with specific polymerases like Tli, even with a high density of incorporation. oup.com |

Fidelity, the accuracy of nucleotide incorporation, is a critical parameter for DNA polymerases, especially in applications that rely on sequence-specific information. nih.gov The use of modified nucleotides like this compound can potentially impact the fidelity of the polymerase.

Primer extension reactions are a common method to assess the incorporation of nucleotide analogues. Studies utilizing this compound in such assays have shown that it can be incorporated accurately to detect single nucleotide changes in a DNA sequence. oup.com The primary advantage of using this analogue in mobility-shift assays is its ability to detect any single nucleotide substitution by analyzing one or both strands of the DNA. oup.com This suggests that the polymerase maintains a high degree of fidelity when incorporating this compound, correctly pairing it with its complementary base on the template strand. The large molecular weight of the biotin-36 moiety (771 Da) causes a significant electrophoretic shift, making the detection of these incorporation events straightforward on a sequencing gel. oup.com

Influence of the 36-Atom Linker on DNA Polymerase Efficiency and Processivity

Comparative Analysis of this compound with Other Biotinylated Nucleotides in Enzymatic Assays

The choice of a biotinylated nucleotide for a specific application often depends on a comparative analysis of its performance against other available analogues. Factors such as linker length, the nature of the linker, and the point of attachment to the nucleotide all play a role in its utility.

The length of the linker arm connecting the biotin molecule to the nucleotide is a crucial factor influencing both enzymatic incorporation and the subsequent detection of the biotin tag. biotium.com Longer linkers are generally thought to facilitate the interaction between the biotin group and avidin (B1170675) or streptavidin by minimizing steric hindrance from the DNA backbone. biotium.com

Research comparing linkers of different lengths has shown that there is an optimal range for linker length to ensure efficient capture of target proteins in affinity pulldown assays. wxanhx.comnih.gov While a very short linker may impede the binding of both the target protein and avidin-coated beads, an excessively long linker might lead to non-specific binding or a decrease in the effective concentration on the beads. wxanhx.com In the context of enzymatic incorporation, a longer linker, such as the 36-atom linker of this compound, can be beneficial for accommodation by certain DNA polymerases. oup.com This is because the extended linker can effectively distance the bulky biotin molecule from the polymerase's active site, thus reducing interference with the catalytic process.

However, the relationship between linker length and efficiency is not always linear and can be system-dependent. For instance, in a study on enzyme immobilization, a shorter biotin-PEG3 linker led to a higher amount of immobilized streptavidin-conjugated horseradish peroxidase compared to a longer biotin-PEG23 linker. nih.gov This was attributed to better accessibility of the shorter linker on the polymer brushes used in that system. nih.gov

Table 2: Comparison of Biotinylated Nucleotides with Varying Linker Lengths

| Biotinylated Nucleotide | Linker Length (atoms) | General Observations |

| Biotin-11-dUTP/UTP | ~11 | Commonly used, provides a balance between incorporation efficiency and detection. |

| Biotin-16-dUTP/UTP | ~16 | Offers a longer spacer for potentially improved streptavidin binding. biotium.com |

| Biotin-20-dUTP/UTP | ~20 | Features a longer, water-soluble spacer to enhance interaction with avidin/streptavidin. biotium.com |

| This compound | 36 | One of the longest linkers, well-accepted by certain polymerases like Tli, and provides a significant mobility shift. oup.com |

Optimization of Enzyme Reaction Conditions for this compound Incorporation

To achieve optimal incorporation of this compound, it is often necessary to adjust the standard reaction conditions for enzymatic assays like PCR or primer extension. The presence of the modified nucleotide can alter the requirements for components such as Mg²⁺ concentration and the type of DNA polymerase used.

The choice of DNA polymerase is paramount. As previously mentioned, Tli DNA polymerase has been shown to be more effective than Taq DNA polymerase at incorporating nucleotides with very long linker arms like this compound. oup.com Therefore, selecting a polymerase that is known to be tolerant of bulky adducts on the nucleotide is a critical first step.

Applications of Biotin 36 Dc7atp in Advanced Molecular Diagnostics and Genetic Analysis

High-Resolution Detection of Single Nucleotide Polymorphisms (SNPs) and Mutations using Mobility Shift Assays

Mobility shift assays, also known as electrophoretic mobility shift assays (EMSA), are a cornerstone technique for studying nucleic acid-protein interactions and for detecting variations in nucleic acid sequences. The incorporation of Biotin-36-dc7ATP into DNA fragments has significantly enhanced the resolution and applicability of this method for identifying single nucleotide polymorphisms (SNPs) and mutations.

Principles of Differential Electrophoretic Mobility Induced by Long-Linker Biotinylation

This alteration in physical properties leads to a discernible retardation in the electrophoretic mobility of the biotinylated DNA strand when subjected to gel electrophoresis. seracare.com The extent of this "mobility shift" is directly proportional to the number of this compound molecules incorporated. Consequently, two DNA strands differing by even a single nucleotide, which results in a different number of incorporated biotinylated bases, will exhibit distinct migration patterns on a sequencing gel. This differential mobility allows for the clear and accurate detection of single base changes. seracare.comprotocols.io The use of a very long linker arm is crucial as it causes a much greater shift per residue, making it possible to resolve single-base differences in longer DNA fragments. seracare.com

Methodology for Analyzing DNA Segments of Extended Length (e.g., 300-500 nt)

The significant mobility shift induced by this compound has extended the reach of mobility shift assays to the analysis of longer DNA segments, a task that was previously challenging. The methodology generally involves the following steps:

PCR Amplification: The target DNA segment (e.g., 300-500 nucleotides) is first amplified using standard Polymerase Chain Reaction (PCR). seracare.com

Primer Extension Reaction: Following the removal of unincorporated dNTPs from the PCR reaction, a primer extension reaction is performed. This reaction utilizes a DNA polymerase, such as Thermococcus litoralis (Tli) DNA polymerase, which is known to efficiently incorporate nucleotide analogs with long linker arms. seracare.comprotocols.io The reaction mix includes the amplified DNA template, a specific primer, and a mixture of dNTPs where one or more of the natural nucleotides are replaced or supplemented with their biotin-36 analogs (e.g., this compound). seracare.com

Gel Electrophoresis: The products of the primer extension reaction are then resolved on a high-resolution denaturing polyacrylamide sequencing gel. seracare.com The use of very thin gels (e.g., 0.15 mm) can further enhance the resolution, allowing for the detection of single-base polymorphisms in DNA segments up to 500 nucleotides in length. protocols.io

Detection: The separated DNA fragments can be visualized using various methods. If fluorescently labeled primers are used in the extension reaction, the bands can be detected by their fluorescence. seracare.com

The ability to analyze longer DNA segments is a significant advantage, as it allows for the screening of larger genomic regions for mutations in a single assay.

Specific Applications in Genetic Variation Detection

The utility of this compound-based mobility shift assays has been demonstrated in the detection of mutations and polymorphisms in several clinically relevant genes.

| Gene Target | Genetic Variation Detected | DNA Segment Length | Key Findings |

| β-hexosaminidase α gene | Tay-Sachs disease mutations | 113 bp and 498 bp | Successful detection of mutations in amplified segments from human genomic DNA using a non-radioactive assay with fluorescent primers and Biotin-36-dCTP. seracare.com |

| APOE gene | Single-base polymorphisms | ~500 nt | Up to 163 Biotin-36-dC residues were incorporated with minimal premature termination, demonstrating the efficiency of Tli DNA polymerase in generating full-length products for analysis on very thin gels. seracare.comprotocols.io |

| CYP2D6 gene | Polymorphisms in GC-rich segments | ~300 nt | Successful incorporation of five consecutive Biotin-36-dC residues in a GC-rich region, highlighting the method's robustness even in challenging sequence contexts. seracare.comprotocols.io |

These examples underscore the power and versatility of this compound in molecular diagnostics, enabling the reliable identification of genetic variations associated with various diseases.

Non-Radioactive Labeling Strategies for Nucleic Acids in Molecular Probing and Hybridization Studies

The use of this compound is a cornerstone of non-radioactive labeling strategies for nucleic acids, offering a safe and efficient alternative to traditional radioisotopic methods. Biotinylated nucleic acid probes are widely used in a variety of molecular biology techniques, including Southern blotting, Northern blotting, and in situ hybridization. thermofisher.com

The process involves incorporating this compound into a DNA or RNA probe, typically through enzymatic methods like random priming, PCR labeling, or in vitro transcription. seracare.com This biotin-labeled probe can then be used to detect specific target sequences in a sample. The detection of the hybridized probe is achieved through the high-affinity interaction between biotin (B1667282) and streptavidin (or avidin). thermofisher.com Streptavidin is often conjugated to a reporter molecule, such as an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) or a fluorophore. jenabioscience.com The enzymatic substrate can produce a chemiluminescent or colorimetric signal, allowing for the visualization and quantification of the target nucleic acid.

The long linker arm of this compound is advantageous in this context as it minimizes steric hindrance, allowing for efficient hybridization of the probe to its target and subsequent binding of the bulky streptavidin-reporter molecule conjugate. seracare.com This leads to improved sensitivity and signal-to-noise ratios in detection assays.

Integration into Affinity Capture and Purification Systems for Nucleic Acid-Binding Proteins

The strong and specific interaction between biotin and streptavidin is not only useful for detection but also forms the basis of powerful affinity capture and purification systems. nih.govnih.gov this compound can be used to generate biotinylated DNA or RNA probes that serve as bait to isolate and study nucleic acid-binding proteins.

Quantitative Assessment of DNA-Protein and RNA-Protein Interactions Utilizing Biotin-Streptavidin Affinity

Biotin-streptavidin affinity systems provide a robust platform for the quantitative assessment of interactions between nucleic acids and proteins. Techniques such as pull-down assays and surface plasmon resonance (SPR) leverage this interaction to measure binding kinetics and affinities.

In a typical pull-down assay, a DNA or RNA probe is synthesized to include a specific binding site for a protein of interest and is labeled with biotin by incorporating this compound. This biotinylated probe is then incubated with a cell lysate or a purified protein fraction. thermofisher.com The probe, along with any bound proteins, is captured from the solution using streptavidin-coated beads (e.g., magnetic beads or agarose (B213101) resin). neb.com After washing away non-specifically bound proteins, the captured proteins can be eluted and identified by methods like Western blotting or mass spectrometry. researchgate.net

For quantitative analysis, variations of this method can be employed. For instance, by using varying concentrations of the protein or by performing competitive binding experiments with unlabeled probes, one can estimate the binding affinity (Kd) of the protein for the nucleic acid sequence.

Furthermore, techniques like Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR) can provide real-time quantitative data on association and dissociation rates. protocols.ionih.gov In these methods, a biotinylated DNA or RNA probe generated using this compound is immobilized onto a streptavidin-coated sensor chip. A solution containing the protein of interest is then flowed over the sensor surface. The binding of the protein to the immobilized probe causes a change in the optical properties of the sensor, which is measured in real-time. This allows for the precise determination of kinetic parameters (k_on and k_off) and the binding affinity (Kd).

While direct studies specifically mentioning this compound in high-throughput quantitative proteomics for RNA-protein interactions are emerging, the principles of techniques like RNA-BioTRAP (Biotin-Tagged RNA Affinity Purification) and HiTS-RAP (High-Throughput Sequencing-RNA Affinity Profiling) are directly applicable. researchgate.netnih.gov These methods use in vivo or in vitro biotinylation of RNA to identify and quantify interacting proteins on a large scale. The efficiency and minimal steric hindrance offered by the long linker of this compound make it an ideal candidate for generating the biotinylated RNA probes required for these advanced quantitative approaches.

Broader Implications and Future Trajectories for Biotin 36 Dc7atp Research

Advancements in High-Throughput Nucleic Acid Sequencing and Fragment Analysis Technologies

A primary application of Biotin-36-dc7ATP lies in enhancing nucleic acid sequencing and fragment analysis, most notably through mobility shift assays. The incorporation of the bulky biotin-36 moiety into a DNA strand during primer extension reactions causes a significant retardation in its electrophoretic mobility. nih.gov This property is harnessed to detect single nucleotide polymorphisms (SNPs) and other genetic variations with high sensitivity. nih.gov

The extended 36-atom linker arm of this compound is a key innovation that overcomes the limitations of earlier biotinylated nucleotides, which were effective only for analyzing DNA fragments of 200 nucleotides or less. nih.govnih.gov The substantial linker allows for the successful analysis of much longer DNA segments, extending up to 500 nucleotides. nih.govnih.gov This is because the greater mass and altered conformation provided by the long linker arm result in a more pronounced and resolvable mobility shift, even for small changes in the number of incorporated modified nucleotides. nih.gov

The use of this compound, in conjunction with other biotin-36-dNTPs, enables the detection of any single nucleotide substitution by analyzing one or both strands of a DNA fragment. nih.gov This methodology is compatible with standard molecular biology techniques, such as primer extension reactions and conventional sequencing gels, making it a readily adoptable technology for many laboratories. nih.gov The acceptance of these analogs by DNA polymerases like Thermococcus litoralis DNA polymerase allows for the generation of full-length products even in GC-rich regions, which is crucial for the accuracy of mobility shift assays. nih.gov

| Feature | Description | Reference |

| Analyte Size | Enables analysis of DNA fragments up to 500 nucleotides in length. | nih.govnih.gov |

| Detection Method | Based on electrophoretic mobility shift assays. | nih.gov |

| Key Advantage | The 36-atom linker arm provides a significant and resolvable mobility shift. | nih.govnih.gov |

| Application | High-sensitivity detection of single nucleotide polymorphisms (SNPs) and mutations. | nih.govnih.gov |

Development of Novel Research Probes and Biosensors Utilizing Extended-Linker Biotinylation Scaffold

The extended-linker biotinylation scaffold of this compound is a valuable asset in the design of novel research probes and biosensors. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, making it an ideal anchor for immobilizing molecules. gbiosciences.com In the context of biosensors, the long, flexible linker of this compound can be particularly advantageous. It extends the biotin (B1667282) moiety away from the backbone of the nucleic acid probe, reducing steric hindrance and improving its accessibility for binding to streptavidin-coated surfaces. nih.gov This leads to more efficient and stable immobilization of probes, which is critical for the performance of various biosensor platforms, including those based on electrochemical detection or surface plasmon resonance. mdpi.comsartorius.com

Furthermore, the ability to incorporate this compound into nucleic acids allows for the creation of highly specific probes for in situ hybridization and other detection methods. researchgate.net These biotinylated probes can be detected with high sensitivity using streptavidin conjugated to enzymes or fluorophores. researchgate.net The extended linker can also facilitate the attachment of larger signaling molecules or nanoparticles, potentially leading to the development of biosensors with enhanced signal amplification and sensitivity.

| Application Area | Advantage of Extended-Linker | Potential Impact |

| Biosensor Immobilization | Reduced steric hindrance and improved accessibility of biotin. | Higher density and stability of immobilized probes, leading to more sensitive and reproducible assays. nih.gov |

| Nucleic Acid Probes | Enhanced binding to streptavidin conjugates. | Improved signal-to-noise ratio in detection assays like in situ hybridization. researchgate.net |

| Novel Sensor Architectures | Facilitates attachment of larger signaling moieties. | Development of next-generation biosensors with enhanced signal amplification. |

Integration with Emerging Single-Molecule Detection and Manipulation Platforms

The field of single-molecule biophysics is rapidly advancing, with techniques like single-molecule Förster Resonance Energy Transfer (smFRET) and optical tweezers providing unprecedented insights into molecular dynamics. vanderbilt.edunih.gov The biotin-streptavidin linkage is a cornerstone of these technologies, often used to tether molecules of interest to surfaces or beads for manipulation and observation. oup.comacs.org

The extended linker of this compound is particularly relevant in this context. In single-molecule force spectroscopy, the geometry and length of the linker that tethers a molecule can significantly influence the measured forces and the stability of the interaction. nih.gov The long, flexible linker of this compound can provide the necessary freedom of movement for the attached molecule to adopt its native conformation and interact with other molecules without being constrained by surface proximity. nih.gov This is crucial for accurately studying the mechanics of protein-DNA interactions or the dynamics of molecular motors.

In smFRET studies, where the distance between two fluorophores is measured, a long linker can be used to strategically position one of the dyes. nih.govelifesciences.org By incorporating this compound into a DNA molecule, a streptavidin-conjugated fluorophore can be attached at a significant and defined distance from another fluorophore on the DNA or a binding partner. This allows for the probing of larger conformational changes and intermolecular distances that would be inaccessible with shorter linkers. biorxiv.org

| Single-Molecule Technique | Role of Extended-Linker Biotinylation | Potential Insights |

| Single-Molecule Force Spectroscopy | Provides a flexible tether for attaching molecules to surfaces or beads. | More accurate measurements of molecular interaction forces and stability. nih.gov |

| Single-Molecule FRET (smFRET) | Allows for strategic placement of fluorophores at a greater distance. | Probing of large-scale conformational changes and intermolecular distances. nih.govbiorxiv.org |

| Optical Tweezers | Facilitates the creation of "plug-and-play" molecular constructs for manipulation. | Study of a wider range of biological macromolecules that are challenging to handle. acs.org |

Potential for Functional Genomics and Proteomics Applications Beyond Current Capabilities

The unique properties of this compound open up exciting possibilities for future applications in functional genomics and proteomics. The ability to efficiently label and subsequently isolate specific DNA sequences is fundamental to many genomic workflows. The enhanced capture efficiency afforded by the long linker could improve techniques like chromatin immunoprecipitation sequencing (ChIP-seq) by allowing for more effective pulldown of protein-DNA complexes.

In proteomics, biotinylation is a widely used strategy for protein labeling and purification. gbiosciences.com While this compound is a nucleotide, the principles of using an extended linker to improve accessibility and reduce steric hindrance are transferable. The development of amino acid analogs with similar long linkers could enhance proximity-labeling techniques like BioID and TurboID, which are used to map protein-protein interaction networks within living cells. nih.gov A longer linker could allow the biotin ligase to "reach" and label a wider range of interacting partners, providing a more comprehensive picture of the cellular interactome.

Furthermore, the integration of long-linker biotinylated nucleotides into nucleic acid aptamers could lead to the development of novel affinity reagents for proteomics. These aptamers could be used to capture specific proteins from complex mixtures with high efficiency, facilitating their identification and quantification by mass spectrometry. The strong and stable interaction provided by the biotin-36 scaffold would be highly advantageous for these applications.

| Research Area | Future Application of Extended-Linker Biotinylation | Potential Advancement |

| Functional Genomics | Improved capture of protein-DNA complexes in techniques like ChIP-seq. | More comprehensive and accurate mapping of protein binding sites on a genome-wide scale. |

| Proteomics (Proximity Labeling) | Enhanced reach of biotin ligases in techniques like TurboID. | More complete mapping of protein-protein interaction networks in living cells. nih.gov |

| Proteomics (Affinity Reagents) | Development of nucleic acid aptamers with long-linker biotin tags. | Highly efficient and specific capture of target proteins for downstream analysis. |

Q & A

Q. How can this compound enhance studies of DNA-protein interaction dynamics?

- Methodological Answer :

- Crosslinking Strategies : Combine with formaldehyde crosslinking to stabilize transient interactions.

- Time-Resolved Experiments : Use stopped-flow systems to monitor binding kinetics in real-time.

- Data Synthesis : Integrate cryo-EM or AlphaFold predictions to model interaction interfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.